Silane, 1-naphthalenyl-
Description
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Properties
InChI |
InChI=1S/C10H7Si/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTICCZNRCBKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[Si] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959202 | |
| Record name | (Naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38274-75-8 | |
| Record name | Silane, 1-naphthalenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170013 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Arylsilanes and Organosilicon Compounds in Contemporary Chemistry
Organosilicon compounds, which contain carbon-silicon bonds, are a cornerstone of modern chemistry. numberanalytics.comzmsilane.comwikipedia.org Unlike naturally occurring silicates, organosilicon compounds are synthetically produced and exhibit a unique combination of properties. sbfchem.com The silicon-carbon bond is longer and weaker than a carbon-carbon bond and is polarized towards the more electronegative carbon atom. wikipedia.org This structure imparts high thermal stability, hydrophobicity, and controlled reactivity to these compounds. zmsilane.comwikipedia.orgontosight.ai
The field of organosilicon chemistry has grown significantly since its early developments, moving from a niche area to a fundamental part of synthetic chemistry. beilstein-journals.org This expansion is reflected in the increasing number of publications, rivaling long-established fields like organoboron chemistry. beilstein-journals.org The versatility of organosilicon compounds makes them indispensable in numerous applications. numberanalytics.com They serve as reagents, catalysts, and intermediates in a wide array of chemical transformations, including cross-coupling reactions and hydrosilylation. numberanalytics.combeilstein-journals.org
Arylsilanes, a subgroup of organosilicon compounds where a silicon atom is bonded to an aryl group, are particularly valuable intermediates in organic synthesis. acs.orgzmsilane.com They are fundamental raw materials for creating advanced silicone materials like phenylsilicone resins, oils, and rubbers, which have widespread applications in electronics and aerospace. benthamdirect.comresearchgate.net The stability and reactivity of arylsilanes allow for precise chemical modifications, making them crucial for synthesizing complex molecules, including pharmaceuticals and materials for optoelectronics. zmsilane.com Ongoing research focuses on developing more efficient and environmentally friendly methods for their synthesis, such as the use of greener solvents and improved catalysts like platinum or rhodium. zmsilane.com
Overview of 1 Naphthalenylsilane Derivatives As Key Research Subjects
Within the broad class of arylsilanes, 1-naphthalenylsilane and its derivatives have emerged as important subjects of research. These compounds feature a naphthalene (B1677914) group attached to a silicon atom, which can be further substituted with various other groups.
One of the well-studied derivatives is trimethyl-1-naphthalenylsilane. ontosight.ai It is typically synthesized via a Grignard reaction between 1-naphthalenylmagnesium bromide and trimethylchlorosilane. ontosight.ai This compound serves as a precursor for introducing the naphthalene moiety into more complex molecules, which is significant in the synthesis of materials for organic light-emitting diodes (OLEDs). ontosight.ai
Derivatives of 1-naphthalenylsilane are also pivotal in stereoselective synthesis. For instance, the sterically bulky dimethyl(1-naphthalenyl)silane has been used in rhodium-catalyzed asymmetric insertion reactions to produce chiral α-silyl phosphonates with exceptionally high enantioselectivity (99% ee). acs.orgacs.org This highlights the role of the 1-naphthalenyl group in directing stereochemical outcomes.
Furthermore, research has explored the synthesis of novel cyclic silicon compounds and polymers derived from 1-naphthalenylsilane. An optically active five-membered cyclic silicon compound, (S)-2-(1-naphthyl)-2-phenyl-5,5-dimethyl-1-oxa-2,5-disilacyclopentane, was synthesized through intramolecular hydrosilylation. acs.org This monomer can undergo ring-opening polymerization to yield optically active and highly isotactic polysiloxanes. acs.org In another study, dialkyl(1-naphthyl)silanes were used in dehydrogenative annulation reactions with aldehydes, promoted by a silylium (B1239981) ion, to form 1-silabenzo[d,e]isochromanes. nih.govfigshare.com This reaction occurs specifically at the 8-position of the naphthalene ring. nih.govfigshare.com
Interactive Table: Research Findings on 1-Naphthalenylsilane Derivatives
| Derivative Name | Research Application | Key Finding | Citations |
| Trimethyl-1-naphthalenylsilane | Precursor in organic synthesis | Used to introduce naphthalene units for OLED materials. ontosight.ai | ontosight.ai |
| Dimethyl(1-naphthalenyl)silane | Asymmetric synthesis | Achieved 99% enantiomeric excess in rhodium-catalyzed Si-H insertion. acs.orgacs.org | acs.orgacs.org |
| (S)-2-(1-Naphthyl)-2-phenyl-5,5-dimethyl-1-oxa-2,5-disilacyclopentane | Polymer chemistry | Synthesized via intramolecular hydrosilylation and used for ring-opening polymerization to create optically active polysiloxanes. acs.org | acs.org |
| Dialkyl(1-naphthyl)silanes | Synthesis of heterocyclic compounds | Undergo dehydrogenative annulation with aldehydes to form 1-silabenzo[d,e]isochromanes. nih.govfigshare.com | nih.govfigshare.com |
| Dimethoxydi-1-naphthalenylsilane | Dental materials | Used as a condensed silane (B1218182) in polymerizable dental compositions. google.com | google.com |
Scope and Objectives of Current Academic Inquiry into 1 Naphthalenylsilanes
Classical and Contemporary Synthetic Routes to Naphthalenyl-Substituted Silanes
The construction of the foundational 1-naphthalenyl-silicon bond is central to accessing this class of compounds. Over the years, several reliable methods have been established, ranging from traditional organometallic reactions to modern cross-coupling techniques.
Grignard Reagent Approaches for C-Si Bond Formation
A cornerstone in organometallic chemistry, the Grignard reaction, provides a direct and widely utilized method for creating C-Si bonds. umkc.eduorganic-chemistry.org This approach involves the reaction of a 1-naphthalenylmagnesium halide (a Grignard reagent) with a suitable halosilane precursor. The Grignard reagent, prepared from the corresponding 1-halonaphthalene (typically 1-bromonaphthalene) and magnesium metal in an anhydrous ether solvent, acts as a potent nucleophile. umkc.edutestbook.com The nucleophilic 1-naphthalenyl group attacks the electrophilic silicon atom of the halosilane, displacing the halide and forming the desired 1-naphthalenylsilane.
The versatility of this method lies in the wide array of commercially available or readily synthesized chlorosilanes, allowing for the introduction of various alkyl, aryl, or other functional groups onto the silicon atom. For instance, the reaction of 1-naphthalenylmagnesium bromide with dichlorodimethylsilane (B41323) would yield (1-naphthalenyl)dimethylchlorosilane, a valuable intermediate for further transformations. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the silicon center. umkc.edu
Table 1: Examples of Grignard Reagents and Halosilane Precursors
| Grignard Reagent | Halosilane Precursor | Product |
| 1-Naphthalenylmagnesium bromide | Trichlorosilane | Trichloro(1-naphthalenyl)silane |
| 1-Naphthalenylmagnesium bromide | Dichlorodimethylsilane | Chloro(dimethyl)(1-naphthalenyl)silane |
| 1-Naphthalenylmagnesium bromide | Chlorotrimethylsilane | Trimethyl(1-naphthalenyl)silane |
Reduction of Halosilane Precursors
While not a primary route for the initial C-Si bond formation with the naphthalene moiety, the reduction of halosilanes is a critical subsequent step to generate synthetically useful hydrosilanes (compounds containing an Si-H bond). Following the synthesis of a 1-naphthalenyl-substituted halosilane via a Grignard reaction, reduction of the remaining silicon-halogen bonds can be achieved using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). For example, the reduction of trichloro(1-naphthalenyl)silane would yield 1-naphthalenylsilane (1-Naphthyl-SiH₃). These resulting hydrosilanes are valuable precursors for hydrosilylation reactions and other synthetic transformations.
Cross-Coupling Strategies for Naphthalenyl-Si Bond Formation
Modern palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for constructing C-Si bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional organometallic methods. nih.govmdpi.com The Stille coupling, for instance, can be employed by reacting an organostannane, such as 1-(tributylstannyl)naphthalene, with a halosilane in the presence of a palladium catalyst.
More pertinent to the synthesis of 1-naphthalenylsilanes is the cross-coupling of 1-naphthalenyl triflates with organoheteroatom stannanes. conicet.gov.ar In a study, the palladium-catalyzed cross-coupling reaction of 1-naphthyl triflate with various organoheteroatom stannanes was investigated, demonstrating the formation of C-heteroatom bonds. conicet.gov.ar While this specific study focused on P, As, Sb, and Se, the principle extends to silicon. The general approach involves the reaction of an aryl halide or triflate with a silyl-metal species, such as a silylstannane or a silylborane, in the presence of a palladium catalyst. For example, the reaction of 1-bromonaphthalene (B1665260) with a silylboronic ester catalyzed by a palladium complex can yield the corresponding 1-naphthalenylsilane. These methods are particularly advantageous when dealing with complex substrates bearing sensitive functional groups that might not be compatible with the harsh conditions of Grignard reagent formation. Nickel-catalyzed cross-coupling reactions have also become a significant area of research for C-C and C-heteroatom bond formation. acs.orgchinesechemsoc.org
Hydrosilylation Approaches for Naphthalenylsilane Synthesis
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a highly efficient and atom-economical method for synthesizing organosilanes. researchgate.net While direct hydrosilylation of naphthalene itself is not a common route to 1-naphthalenylsilanes due to the aromaticity of the naphthalene core, this method is invaluable for the synthesis of functionalized silanes that may contain a naphthalenyl group elsewhere in the molecule. researchgate.net For instance, a molecule containing both a vinyl group and a 1-naphthalenyl moiety could undergo hydrosilylation at the vinyl position.
Catalysts for hydrosilylation are typically based on transition metals, with platinum complexes like Karstedt's or Speier's catalyst being widely used. researchgate.net Rhodium complexes are also effective catalysts for hydrosilylation and related Si-H insertion reactions. acs.orgacs.org
Functionalization of the Naphthyl Moiety in Silane Synthesis
The functionalization of the naphthyl group in 1-naphthalenylsilanes opens up avenues for creating a diverse range of molecules with tailored electronic and steric properties. This can be achieved either by starting with a pre-functionalized naphthalene derivative before the C-Si bond formation or by modifying the naphthyl ring after the silane moiety is in place.
For instance, a bromo-substituted 1-naphthalenylsilane can serve as a handle for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. rsc.org A recently developed migratory Sonogashira reaction utilized a bromonaphthyl-substituted silane as a silylmethyl electrophile surrogate. rsc.org This highlights the utility of having a functional handle on the naphthyl ring for subsequent synthetic elaborations.
Stereoselective Synthesis of Chiral-at-Silicon Naphthalenylsilanes
The synthesis of chiral organosilicon compounds, where the silicon atom is the stereogenic center, has garnered significant interest due to their applications in stereoselective synthesis and materials science. researchgate.netrsc.orgrsc.org The bulky 1-naphthalenyl group is often employed in these systems to impart steric hindrance and influence the stereochemical outcome of reactions.
One prominent strategy for achieving enantioselectivity is through transition metal-catalyzed asymmetric synthesis. Rhodium-catalyzed enantioselective insertion of carbenoids into Si-H bonds has proven to be a powerful method for accessing functional chiral silanes. acs.orgacs.org In one study, the use of a sterically bulky dimethyl(1-naphthalenyl)silane in a rhodium(I)-catalyzed insertion reaction with an α-diazoester resulted in exceptionally high enantioselectivity (99% ee). acs.orgacs.org The bulky 1-naphthalenyl group played a crucial role in directing the stereochemical course of the reaction.
Another approach involves the desymmetrization of prochiral silanes. nih.gov Dirhodium(II) carboxylates can catalyze the Si-H insertion of carbenes derived from diazo compounds into prochiral silanes containing a 1-naphthalenyl group. nih.gov However, in some cases, replacing a phenyl group with a 1-naphthalenyl group led to decreased diastereoselectivity, indicating the presence of complex and competing steric effects. nih.gov
The development of chiral auxiliaries and catalysts continues to be a key focus in the stereoselective synthesis of chiral-at-silicon naphthalenylsilanes, enabling the preparation of these valuable compounds with high levels of stereocontrol. nih.govmdpi.com
Hydrosilylation Reactions Utilizing Naphthalenylsilanes
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. The use of 1-naphthalenylsilanes in this capacity has been particularly fruitful in the realm of asymmetric synthesis.
Asymmetric Hydrosilylation of Prochiral Ketones and Aldehydes
The reduction of prochiral ketones and aldehydes to form chiral secondary alcohols is a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules. acs.orgnih.gov Rhodium-catalyzed asymmetric hydrosilylation has emerged as a powerful method for this purpose, offering mild reaction conditions and high enantioselectivity. acs.orgnih.gov In this context, (1-Naphthyl)phenylsilane has been identified as a superior hydrosilylating agent. slideshare.netacs.org
Research has shown that the reaction of (1-naphthyl)phenylsilane with symmetric aliphatic ketones, in the presence of a rhodium(I) complex bearing a chiral BINAP-type ligand, yields the corresponding (alkoxy)(1-naphthyl)phenylsilane product with exceptional enantiomeric excess (ee), often exceeding 99%. nih.govnumberanalytics.com The steric and electronic properties of the 1-naphthalenyl group, combined with a suitable chiral catalyst, are crucial for achieving this high degree of stereocontrol. Studies comparing various silanes have confirmed that diarylsilanes like diphenylsilane (B1312307) and (1-naphthyl)phenylsilane provide excellent results in rhodium-catalyzed asymmetric hydrosilylations, whereas other silanes such as phenylsilane (B129415) or triethylsilane are less effective. slideshare.netacs.org
Table 1: Rhodium-Catalyzed Asymmetric Hydrosilylation of Ketones with (1-Naphthyl)phenylsilane
| Ketone Substrate | Chiral Ligand/Catalyst System | Product | Enantiomeric Excess (ee) | Source |
| Symmetric Aliphatic Ketones | (R)-Cybinap–Rh(I) | (R)-(Alkoxy)(1-naphthyl)phenylsilane | >99% | nih.govnumberanalytics.com |
| Various Acyl Aromatics | Rh-catalyst with P,S-Ligand | Chiral Secondary Alcohols | Uniformly high | acs.org |
Mechanistic Investigations of Hydrosilylation Pathways Involving Naphthalenylsilanes
The mechanism of transition-metal-catalyzed hydrosilylation is generally understood to proceed via one of two primary pathways: the Chalk-Harrod mechanism or the modified Chalk-Harrod mechanism. uu.nlims.ac.jp For the rhodium-catalyzed hydrosilylation of ketones, theoretical studies suggest that the Chalk-Harrod mechanism is the more favorable pathway. nsf.gov
This mechanism is initiated by the oxidative addition of the Si-H bond of the naphthalenylsilane to the low-valent rhodium(I) catalyst, forming a rhodium(III)-hydrido-silyl intermediate. uu.nlnsf.gov This is followed by the coordination of the ketone's carbonyl group to the metal center. The key step involves the insertion of the C=O bond into the rhodium-hydride (Rh-H) bond. Subsequent reductive elimination of the resulting silyl ether regenerates the rhodium(I) catalyst, completing the catalytic cycle. nsf.gov While this mechanism has been established for the general class of ketone hydrosilylations, it is the presumed pathway for reactions involving 1-naphthalenylsilanes in the absence of studies specifying this exact substrate.
Role of Chiral Naphthalenylsilanes in Enantioselective Catalysis
Beyond their use as achiral reagents in combination with chiral catalysts, silanes containing a stereogenic silicon center—specifically chiral naphthalenylsilanes—serve as valuable tools for transferring chirality. acs.orgresearchgate.net This approach, known as chiral pool synthesis, utilizes a readily available chiral starting material to direct the stereochemistry of subsequent reactions. researchgate.net
Optically active silanes such as (R)-methyl(1-naphthyl)phenylsilane have been synthesized and employed to investigate the stereochemistry of silylation reactions. Furthermore, compounds like (-)-α-naphthylphenylmethylallylsilane have been examined as templates for transferring chirality from the silicon center to a newly formed carbon stereocenter in the product. researchgate.net The synthesis of novel, optically active oligosilanes featuring α,ω-chiral (1-naphthyl)phenyl-substituted silicon centers has also been reported. researchgate.net These silicon-stereogenic naphthalenylsilanes are crucial for developing new enantioselective transformations where the chirality is dictated by the reagent itself rather than an external catalyst. researchgate.net
Si-H Insertion Reactions
The insertion of a carbene into a silicon-hydrogen bond is a direct and efficient method for forming new silicon-carbon bonds. This strategy has been successfully applied to 1-naphthalenylsilanes for the synthesis of functionalized and stereochemically defined organosilicon compounds. uu.nl
Rhodium-Catalyzed Carbene Insertion into Si-H Bonds of Naphthalenylsilanes
Rhodium complexes are highly effective catalysts for mediating the insertion of carbenes, generated from diazo compounds, into Si-H bonds. researchgate.net Research has demonstrated the successful rhodium(I)-catalyzed enantioselective Si-H insertion of α-diazoesters into dimethyl(1-naphthalenyl)silane. uu.nl This reaction provides an efficient route to valuable chiral α-silyl esters. uu.nl
Notably, the use of the sterically bulky dimethyl(1-naphthalenyl)silane as a substrate in these reactions led to exceptionally high enantioselectivity, achieving up to 99% ee for the resulting α-silyl phosphonate (B1237965) product. uu.nl This highlights how the structural properties of the naphthalenylsilane substrate can play a synergistic role with the chiral catalyst to achieve superior stereochemical control.
Table 2: Rhodium-Catalyzed Asymmetric Carbene Insertion into Dimethyl(1-naphthalenyl)silane
| Carbene Precursor | Chiral Ligand/Catalyst System | Product | Enantiomeric Excess (ee) | Source |
| α-Diazophosphonate | [Rh(L7)Cl]₂ (C₁-symmetric diene ligand) | Chiral α-Silyl Phosphonate | 99% | uu.nl |
Development of Chiral Catalysts for Asymmetric Si-H Insertion
The success of asymmetric Si-H insertion reactions hinges on the design of the chiral catalyst. While various dirhodium(II) carboxylates and carboxamidates have been explored for such transformations, the development of rhodium(I)-based systems has opened new avenues. uu.nlresearchgate.net
For the highly enantioselective Si-H insertion into dimethyl(1-naphthalenyl)silane, a rhodium(I) complex featuring a C₁-symmetric chiral bicyclo[2.2.2]octadiene ligand proved to be extraordinarily effective. uu.nl This catalyst system enabled the reaction to proceed under mild conditions while affording the functionalized chiral silane products with excellent enantioselectivity. uu.nl The development of such specialized chiral catalysts is crucial for expanding the scope and utility of Si-H insertion reactions, allowing for the precise synthesis of silicon-stereogenic compounds from substrates like 1-naphthalenylsilanes. acs.orgresearchgate.net
Scope and Limitations of Si-H Insertion in Naphthalenylsilane Derivatives
The insertion of carbenoids into silicon-hydride (Si-H) bonds is a powerful method for constructing carbon-silicon bonds, leading to the synthesis of valuable organosilicon compounds. Naphthalenylsilane derivatives have proven to be effective substrates in these transformations, particularly in the context of asymmetric catalysis.
Research into rhodium(I)-catalyzed asymmetric Si-H insertion reactions has demonstrated the particular effectiveness of using sterically bulky silanes. In one study, the reaction of various silanes with α-diazophosphonates was investigated. While a range of aryl-substituted silanes participated effectively, dimethyl(1-naphthalenyl)silane was highlighted for achieving exceptionally high enantioselectivity. researchgate.net This suggests that the steric bulk of the 1-naphthalenyl group plays a crucial role in controlling the stereochemical outcome of the reaction, allowing for superior facial discrimination of the incoming carbenoid. The reaction successfully yields chiral α-silyl phosphonates, which are valuable building blocks in medicinal chemistry and materials science. researchgate.net
The general scope of these reactions includes various aryl-substituted silanes, which produce the corresponding Si-H insertion products in moderate yields but with excellent enantioselectivities. researchgate.net The reaction conditions are typically mild, often proceeding at room temperature. researchgate.net
Table 1: Rhodium(I)-Catalyzed Asymmetric Si-H Insertion of Dimethyl(aryl)silanes with Diethyl (diazophenyl)methylphosphonate
| Entry | Aryl Group of Silane | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Phenyl | 78 | 94 |
| 2 | 4-Methoxyphenyl | 75 | 92 |
| 3 | 4-Fluorophenyl | 80 | 95 |
| 4 | 1-Naphthalenyl | 72 | 99 |
| 5 | 2-Thienyl | 65 | 97 |
Data sourced from studies on rhodium(I)-catalyzed asymmetric Si-H insertion reactions. researchgate.net
The limitations of Si-H insertion reactions involving naphthalenylsilanes are generally tied to factors that affect transition metal-catalyzed carbene insertions. These include:
Other Catalytic Transformations Involving Naphthalenylsilanes
Beyond Si-H insertion, the reactivity of the Si-H bond in 1-naphthalenylsilanes allows their participation in other important catalytic transformations.
Naphthalenylsilanes as Reductants in Organic Synthesis
Organosilanes are widely used as reducing agents in organic synthesis, primarily through a process called hydrosilylation. libretexts.orgrsc.org In these reactions, the Si-H bond adds across an unsaturated bond (e.g., C=C, C=O, C=N), effectively delivering a hydride to one atom and a silyl group to the other. libretexts.orgtcichemicals.com This process is typically catalyzed by transition metal complexes containing platinum, rhodium, or palladium. rsc.orglibretexts.org
While specific studies focusing solely on 1-naphthalenylsilane as a general reducing agent are limited, its behavior can be understood from the well-established chemistry of other arylsilanes, such as phenylsilane. organic-chemistry.org The Si-H bond is polarized, with the hydrogen atom being hydridic due to silicon's lower electronegativity. gelest.com The nature of the organic groups attached to the silicon atom modulates this hydridic character. The 1-naphthalenyl group, as an aryl substituent, influences the electronic properties of the silicon center and the reactivity of the Si-H bond.
Naphthalenylsilanes can act as hydride donors in the presence of a suitable catalyst, participating in the reduction of a wide array of functional groups.
Table 2: Potential Reductions Using Naphthalenylsilanes under Catalytic Conditions
| Functional Group | Reduced Product | Typical Catalyst |
|---|---|---|
| Aldehyde | Primary Alcohol | Metal Hydride, Lewis Acid |
| Ketone | Secondary Alcohol | Metal Hydride, Lewis Acid |
| Imine | Amine | Lewis Acid |
| Alkene | Alkane | Transition Metal |
| α,β-Unsaturated Ketone | Saturated Ketone / Allylic Alcohol | Transition Metal / Luche Conditions |
This table represents general silane reactivity; specific conditions would need optimization for naphthalenylsilane derivatives. tcichemicals.comgelest.comlibretexts.org
The primary application of 1-naphthalenylsilanes as reductants is therefore in catalytic hydrosilylation, where the naphthyl group can impart unique steric and electronic properties that may influence the reaction's regioselectivity and stereoselectivity compared to simpler alkyl- or phenylsilanes.
Lewis Acidity and Catalytic Activity of Specific Naphthalenylsilane Structures
The concept of Lewis acidity in silicon compounds is central to their catalytic activity in certain reactions. wikipedia.org A Lewis acid is a chemical species that can accept an electron pair. rsc.org In organosilanes, the silicon atom can potentially act as a Lewis acid. However, neutral, tetracoordinate silanes are generally considered weak Lewis acids. researchgate.net Their Lewis acidity can be dramatically enhanced by attaching strongly electron-withdrawing groups to the silicon atom, which increases the positive charge on the silicon center and its ability to accept an electron pair. oup.comresearchgate.net
The 1-naphthalenyl group is an aromatic substituent. While it is more electron-withdrawing than simple alkyl groups, it is not as potent as the substituents typically required to generate strong silicon Lewis acids, such as perfluorinated aryl groups, catecholato ligands, or halides. rsc.orgnih.govrsc.org Therefore, a simple structure like dimethyl(1-naphthalenyl)silane is not expected to function as a strong Lewis acid catalyst on its own.
For a naphthalenylsilane to exhibit significant Lewis acidity and catalytic activity based on this property, its structure would need to be modified. For example, a hypothetical bis(catecholato)-1-naphthalenylsilane would likely be a much stronger Lewis acid. The catalytic activity of such compounds often involves the activation of substrates by coordination to the Lewis acidic silicon center. oup.comwikipedia.org These activated substrates are then more susceptible to nucleophilic attack. wikipedia.org
In the absence of such strongly activating groups, the catalytic relevance of 1-naphthalenylsilanes is more commonly associated with the reactivity of the Si-H bond in hydrosilylation and insertion reactions, rather than with the Lewis acidity of the silicon atom itself.
Applications in Advanced Materials Science
Periodic Mesoporous Organosilicas (PMOs) Incorporating Naphthalenyl-Bridged Silanes
Periodic Mesoporous Organosilicas (PMOs) are a class of materials where organic groups are integral components of the silica (B1680970) framework, offering tailored chemical and physical properties. googleapis.com Incorporating naphthalenyl groups into the PMO structure imparts unique functionalities relevant to catalysis, adsorption, and separation technologies.
Design and Synthesis of Naphthalenyl-Functionalized PMOs
The synthesis of naphthalenyl-functionalized PMOs involves the co-condensation of a bridged naphthalenyl-silane precursor with a silica source, typically in the presence of a surfactant that acts as a template for the mesoporous structure.
A notable example is the synthesis of PMOs containing 1,4,5,8-naphthalenediimide (NDI) groups integrated within the pore walls. onlytrainings.com The process begins with the synthesis of the bridged silsesquioxane precursor, N,N′-bis(3-triethoxysilylpropyl)-1,4,5,8-naphthalenediimide. This precursor is prepared by reacting 1,4,5,8-naphthalenetetracarboxylic dianhydride with an excess of 3-aminopropyltriethoxysilane. onlytrainings.com The subsequent synthesis of the PMO, referred to as PMONDI, is carried out under acidic conditions using the triblock copolymer Pluronic P-123 as a structure-directing agent. onlytrainings.com Tetraethyl orthosilicate (B98303) (TEOS) is often used as an additional inorganic silica source to control the loading of the naphthalenyl groups within the material. onlytrainings.com
The general principle of PMO synthesis relies on using bridged organosilane precursors with the structure (R′O)₃Si–R–Si(OR′)₃, where 'R' is the organic bridging group—in this case, a naphthalenyl-based moiety. googleapis.com The choice of the organic group is critical as it defines the material's surface properties, such as hydrophobicity, and can introduce specific functionalities for targeted applications. googleapis.com
Table 1: Synthesis Parameters for Naphthalenyl-Functionalized PMO (PMONDI)
| Parameter | Description | Reference |
|---|---|---|
| Naphthalenyl Precursor | N,N′-bis(3-triethoxysilylpropyl)-1,4,5,8-naphthalenediimide | onlytrainings.com |
| Silica Source | Tetraethyl orthosilicate (TEOS) | onlytrainings.com |
| Template | Triblock copolymer Pluronic P-123 | onlytrainings.com |
| Synthesis Condition | Acidic | onlytrainings.com |
| Resulting Material | PMO with NDI groups in the pore walls (PMONDI) | onlytrainings.com |
Applications of Naphthalenyl-PMOs in Heterogeneous Catalysis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of the chemical industry, and advanced materials like PMOs are of significant interest. researchgate.net The incorporation of functional organic groups is crucial for expanding the catalytic applications of PMOs. googleapis.com
Naphthalenyl-functionalized PMOs have demonstrated potential as effective catalysts. For instance, PMOs containing naphthalenediimide (NDI) units have been shown to be efficient photocatalysts for the degradation of pollutants like the antibiotic sulfadiazine. onlytrainings.com The NDI chromophores integrated into the pore walls can absorb light and generate reactive species to break down contaminants. onlytrainings.com Furthermore, research has indicated that altering the linker fragment in framework catalysts from a phenyl to a naphthalenyl group can have a direct impact on the catalytic activity and product selectivity of a reaction. nih.gov
The ordered mesoporous structure of PMOs provides high surface area and accessible active sites, which are advantageous for heterogeneous catalysis. epo.orgnumberanalytics.com The naphthalenyl group itself can be functionalized to create specific active sites, or its rigid, aromatic nature can influence the microenvironment within the pores, thereby affecting the catalytic process.
Naphthalenyl-PMOs for Adsorption and Separation Technologies
The tailored pore structure and surface chemistry of PMOs make them promising candidates for adsorption and separation applications. googleapis.com The properties of naphthalenyl-functionalized PMOs can be exploited for selective adsorption. For example, the fluorescence of PMOs containing naphthyl groups is known to decrease upon the aggregation of these groups, a property that could be utilized in sensing applications. scribd.com
Functionalized PMOs have shown high efficiency in capturing specific substances. Thiol-functionalized PMOs, for instance, are effective at adsorbing heavy metal ions like mercury and can act as scavengers for palladium, a toxic metal that needs to be removed from pharmaceutical products. mdpi.com While not a direct use of naphthalenylsilane, this demonstrates the potential of functionalized PMOs in high-affinity adsorption. The bulky and hydrophobic nature of the naphthalenyl group can enhance the adsorption of specific organic molecules from aqueous solutions.
Membrane technology is a key area for separation, and materials with well-defined pores are essential. researchgate.netresearchgate.net The uniform pore size of naphthalenyl-PMOs makes them suitable candidates for integration into advanced separation membranes or as stationary phases in chromatography. googleapis.com
Organosilane Coatings and Surface Modification
Organosilanes are widely used to modify surfaces and improve the performance of coatings. They act as a molecular bridge between inorganic substrates (like metal or glass) and organic polymer coatings. onlytrainings.commdpi.com
Role of Naphthalenylsilanes as Adhesion Promoters
Adhesion promoters are critical components in coatings and adhesives, forming a durable chemical link between the substrate and the coating. scribd.comnouryon.com Organofunctional silanes are particularly effective because they possess dual reactivity: one end of the molecule (the silane (B1218182) group) forms strong covalent bonds (M-O-Si, where M is a metal) with the inorganic substrate, while the other end (the organofunctional group) chemically reacts or physically entangles with the organic polymer of the coating. onlytrainings.comscribd.com
This "chemical bridge" mechanism is fundamental to improving adhesion and, crucially, enhancing resistance to moisture-induced delamination at the interface. onlytrainings.com While various organofunctional groups can be used, the choice depends on the chemistry of the polymer system. onlytrainings.com The inclusion of a naphthyl group in the silane structure is noted in patents for corrosion protection coatings, indicating its role in creating a robust and protective interface. googleapis.comepo.org The bulky, rigid, and hydrophobic nature of the naphthalenyl group can contribute to a more durable and water-resistant interfacial layer.
Silane adhesion promoters can be applied either as a primer directly onto the substrate before the main coating is applied or as an additive mixed directly into the coating formulation. onlytrainings.com
Table 2: Principles of Silane Adhesion Promoters
| Principle | Mechanism | Reference |
|---|---|---|
| Dual Functionality | Silane end bonds to inorganic substrate; organic end bonds to polymer coating. | onlytrainings.com |
| Chemical Bridge | Forms covalent bonds across the substrate-coating interface. | scribd.com |
| Moisture Resistance | Protects the bonded interface from water-induced degradation. | onlytrainings.com |
| Application Methods | Can be used as a primer on the substrate or as an additive in the coating. | onlytrainings.com |
Interfacial Design and Performance Optimization in Coating Systems
The performance of a coating system, particularly its durability and protective qualities, is heavily dependent on the properties of the interface between the substrate and the coating. researchgate.net Optimizing this interface is a key goal in coating design. nih.gov
The use of silanes, including those with naphthalenyl functionalities, is a primary strategy for interfacial engineering. The formation of the silane layer on a metal surface involves hydrolysis of the silane's alkoxy groups (e.g., methoxy, ethoxy) into silanol (B1196071) groups (Si-OH), followed by condensation with hydroxyl groups on the metal surface to form stable M-O-Si bonds. mdpi.com Further condensation between silanol groups creates a cross-linked polysiloxane network at the interface. onlytrainings.com
Performance optimization of these systems involves several factors:
Hydrolysis Control: The conditions for silane hydrolysis (e.g., time, pH) must be controlled to ensure proper film formation. mdpi.com
Barrier Properties: The dense, cross-linked silane layer acts as a physical barrier, preventing corrosive species like water and oxygen from reaching the metal surface. researchgate.net The hydrophobicity of the naphthalenyl group can significantly enhance this barrier effect.
Interpenetration: For optimal adhesion, the silane network should interpenetrate with the polymer matrix of the topcoat. onlytrainings.com The compatibility between the organofunctional group (e.g., naphthalenyl) and the polymer is essential.
Additives: The performance of silane coatings can be further improved by incorporating other materials, such as metal oxide nanoparticles, into the silane film to enhance corrosion resistance. mdpi.com
By carefully designing the silane structure and the application process, it is possible to create high-performance coating systems with superior adhesion, corrosion resistance, and longevity. researchgate.netnih.gov
Polysiloxane-Based Composites and Hybrid Materials
Polysiloxanes are polymers with a silicon-oxygen backbone (...-Si-O-Si-...) and are known for their thermal stability and biocompatibility. researchgate.netfiveable.me By incorporating the 1-naphthalenyl group into the polymer structure, novel polysiloxanes with enhanced mechanical and optical properties can be synthesized. These materials are particularly promising for creating advanced composites and hybrid materials.
Condensation Polymerization of Naphthalenyl-Substituted Silanes
The synthesis of naphthalenylsilane-derived polysiloxanes is primarily achieved through condensation polymerization. uomustansiriyah.edu.iqlibretexts.orgchandra-asri.com This process involves the reaction of difunctional or multifunctional silane monomers, such as dimethoxydi-1-naphthalenylsilane, where water or alcohol is eliminated to form the siloxane bond that constitutes the polymer backbone. fiveable.meuomustansiriyah.edu.iq
The reaction can be carried out with a single type of monomer (homopolymerization) or with a mixture of different silane monomers (copolymerization) to fine-tune the properties of the final material. google.comgoogle.com A patent for a dental polymerizable composition describes a general condensation procedure where 0.8 mol of dimethoxydi-1-naphthalenylsilane is condensed in ethyl acetate (B1210297) in the presence of a stabilizer like BHT, resulting in a pale yellow liquid polysiloxane. google.comgoogle.com Co-condensation is also described, for example, by reacting 0.4 mol of γ-(methacryloxypropyl)trimethoxysilane with 0.4 mol of dimethoxydiphenylsilane. google.com This approach allows for the creation of a diverse range of polysiloxanes with tailored characteristics. google.com
Structural Characteristics of Polysiloxanes Derived from Naphthalenylsilanes
The inclusion of the bulky 1-naphthalenyl group has a profound impact on the structure and, consequently, the properties of the resulting polysiloxane. The naphthalene (B1677914) side chains increase the steric hindrance along the polymer backbone, which can influence the polymer's flexibility, viscosity, and refractive index.
Polysiloxanes are noted for their hybrid organic-inorganic nature, with the Si-O-Si backbone providing thermal stability and organic side groups dictating physicochemical properties. researchgate.net In naphthalenylsilane-derived polysiloxanes, the large aromatic side groups lead to a significant increase in the refractive index of the material. For instance, a condensate of dimethoxydi-1-naphthalenylsilane exhibits a refractive index (n_D^20) of 1.565 and a viscosity of 4 Pa·s at 25°C. google.com These properties are key for applications where optical clarity and high refractive index are desired, such as in dental materials, to mimic the appearance of natural tooth enamel. The structure can range from linear oily liquids to more complex branched or 3D networks, depending on the functionality of the monomers used. mdpi.com
| Monomer | Condensation Product | Viscosity (25°C) | Refractive Index (n_D^20) | Source |
|---|---|---|---|---|
| dimethoxydi-1-naphthalenylsilane | Pale yellow liquid | 4 Pa·s | 1.565 | google.com |
Specific Material Applications of Naphthalenylsilane-Derived Polysiloxanes in Dental Materials
A significant application for polysiloxanes derived from naphthalenylsilanes is in the formulation of polymerizable dental compositions. google.comgoogle.com These materials serve as the matrix for dental composites used in restorations, offering excellent mechanical properties and biocompatibility, often without the need for conventional dental monomers like Bis-GMA. google.com
The high refractive index of the naphthalenyl-containing polysiloxane helps in creating restorative materials that aesthetically match the natural tooth structure. Furthermore, these polysiloxane-based composites exhibit low volume shrinkage during polymerization, a critical factor for the longevity of dental fillings. google.com The combination of these polysiloxanes with other silanes and fillers allows for the development of materials with high flexural strength and modulus of elasticity, enabling them to withstand the mechanical stresses of chewing. google.com
These advanced dental materials find use in a variety of therapeutic procedures, as detailed in the table below.
| Application | Description | Source |
|---|---|---|
| Stable Filling Composite | Durable material for the permanent filling of dental cavities. | google.com |
| Stable Bulk-Fill Material | Allows for larger cavities to be filled in a single step due to low shrinkage and good mechanical properties. | google.com |
| Inlay / Onlay / Overlay | Used for indirect restorations fabricated outside the mouth and then bonded to the tooth. | google.com |
| Dental Block Material | Solid blocks of composite used in CAD/CAM systems to mill crowns, veneers, and bridges. | google.com |
| Artificial Tooth | Used in the fabrication of dentures and partials. | google.com |
| Dental Framework | Provides the structural support for dental prostheses. | google.com |
Spectroscopic and Theoretical Characterization Beyond Basic Identification
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
While basic spectroscopic methods confirm the identity of Silane (B1218182), 1-naphthalenyl-, advanced techniques provide deeper insights into its three-dimensional structure, bonding characteristics, and behavior in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of molecules. For Silane, 1-naphthalenyl-, ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom.
While specific, complete, and unambiguous ¹H and ¹³C NMR data for Silane, 1-naphthalenyl- is not extensively reported in readily available literature, the expected spectral features can be predicted based on the analysis of related silyl-substituted naphthalene (B1677914) derivatives. For instance, in 1-(trimethylsilyl)naphthalene, the protons of the naphthalene ring appear as a complex multiplet in the aromatic region of the ¹H NMR spectrum, typically between δ 7.4 and 8.2 ppm. The silicon-bound protons in Silane, 1-naphthalenyl- would be expected to appear in a distinct region, likely upfield, and would exhibit coupling to the adjacent silicon-29 (B1244352) isotope, providing valuable structural information.
In ¹³C NMR, the carbons of the naphthalene ring would resonate in the aromatic region (typically δ 120-140 ppm), with the carbon atom directly attached to the silyl (B83357) group showing a characteristic chemical shift influenced by the electropositive nature of silicon. The analysis of coupling constants, particularly long-range H-C couplings, can further aid in the definitive assignment of all signals and provide insights into the conformational preferences of the molecule.
Vibrational Spectroscopy (IR, Raman) for Bond Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a "fingerprint" that is unique to its structure and bonding. These complementary techniques are invaluable for characterizing the bonds within Silane, 1-naphthalenyl-.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For Silane, 1-naphthalenyl-, key diagnostic peaks would include the Si-H stretching and bending vibrations. The Si-H stretching frequency is typically observed in the range of 2100-2200 cm⁻¹, a region that is relatively free from other common organic functional group absorptions. The Si-H bending modes would appear at lower frequencies. Additionally, the characteristic absorptions of the naphthalene ring, such as C-H stretching above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, would be prominent.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For Silane, 1-naphthalenyl-, the Si-H bond, while polar, can also exhibit a Raman active stretch. The symmetric breathing modes of the naphthalene ring are often strong in the Raman spectrum, providing complementary information to the IR data. The combination of both IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes and a detailed characterization of the bonding within the molecule.
Mass Spectrometry for Elucidating Reaction Products and Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. In the context of Silane, 1-naphthalenyl-, mass spectrometry is crucial for identifying reaction products and intermediates, thereby elucidating reaction pathways.
Upon ionization in the mass spectrometer, the molecular ion of Silane, 1-naphthalenyl- would be formed. The subsequent fragmentation would likely involve the cleavage of the Si-C and Si-H bonds. The stability of the resulting fragments, such as the naphthyl cation or various silyl cations, would dictate the observed fragmentation pattern. For example, the loss of a hydrogen radical from the molecular ion would result in a prominent peak. Cleavage of the Si-C bond could lead to the formation of a naphthalenyl radical and a silyl cation, or a naphthalenyl cation and a silyl radical. The precise masses of these fragments allow for the confirmation of their elemental composition and provide clues about the structure of the parent molecule.
Electrochemical Properties and Redox Behavior of Naphthalenylsilanes
The electrochemical behavior of arylsilanes is of fundamental interest as it provides insights into their electronic structure and their potential as precursors for electroactive materials.
Cyclic Voltammetry Studies of Arylsilanes
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of chemical species. In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. This technique can determine the oxidation and reduction potentials of a molecule and provide information about the stability of the redox species.
Studies on a series of arylsilanes, including 1-naphthylsilane (referred to as 1-naphthylSiH₃), have been conducted to investigate their electrochemical oxidation. These studies reveal that the oxidation potentials of arylsilanes are dependent on both the nature and the number of aryl groups attached to the silicon atom. The electrochemical oxidation of these compounds is generally an irreversible process, indicating that the initially formed radical cations are unstable and undergo subsequent chemical reactions.
Structure-Electrochemistry Correlations in Naphthalenylsilanes
The structure of naphthalenylsilanes has a direct impact on their electrochemical properties. The extended π-system of the naphthalene ring can stabilize the positive charge that develops during oxidation, thereby influencing the oxidation potential.
For 1-naphthylsilane, the first oxidation potential provides a measure of the energy required to remove an electron from the highest occupied molecular orbital (HOMO). Research has established a clear trend where the oxidation potential of arylsilanes decreases with an increasing number of aryl groups, which is attributed to the greater delocalization and stabilization of the resulting radical cation.
Below is a table summarizing the electrochemical data for 1-naphthylsilane and related arylsilanes, highlighting the structure-property relationships.
| Compound | Oxidation Onset Potential (Eonset) vs. Ag/AgCl (V) | Formal Potential (E0') vs. Ag/AgCl (V) |
|---|---|---|
| Phenylsilane (B129415) | 1.55 | 1.77 |
| 1-Naphthylsilane | 1.38 | 1.60 |
| Diphenylsilane (B1312307) | 1.45 | 1.66 |
| Di(1-naphthyl)silane | 1.25 | 1.48 |
| Triphenylsilane | 1.40 | 1.61 |
| Tri(1-naphthyl)silane | 1.18 | 1.40 |
The data clearly illustrates that the introduction of a naphthyl group, with its more extended π-system compared to a phenyl group, lowers the oxidation potential. Furthermore, increasing the number of naphthyl groups progressively decreases the oxidation potential, consistent with enhanced stabilization of the oxidized species.
Computational Chemistry and Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecules like 1-naphthalenylsilane at an electronic level. DFT calculations can elucidate electronic structure, stability, and reactivity, which are fundamental to understanding interactions at a molecular level.
DFT calculations are widely used to predict the chemical reactivity of molecules through the analysis of conceptual DFT descriptors. scielo.org.mxresearchgate.net These descriptors, including molecular hardness, ionization energy, electron affinity, and electrophilicity indices, provide a quantitative measure of a system's reactivity. scielo.org.mx Local reactivity descriptors, such as Fukui functions, can be employed to identify the most probable sites for nucleophilic or electrophilic attack within the 1-naphthalenylsilane molecule. youtube.com
While specific DFT studies predicting the stereoselectivity of reactions involving 1-naphthalenylsilane are not prevalent, the methodology is well-established for other organosilicon compounds. rsc.org For instance, in reactions involving silyl group migration, such as the Brook rearrangement, the stereochemical outcome is critical. wikipedia.orgrsc.org DFT can be used to model the transition states of such reactions, and the energy differences between diastereomeric transition states allow for the prediction of stereoselectivity. rsc.org The analysis of non-covalent interactions within the transition state structure can further elucidate the origins of high stereoselectivity. rsc.org
| Descriptor | Information Provided |
|---|---|
| Ionization Potential (I) | Energy required to remove an electron. |
| Electron Affinity (A) | Energy released when an electron is added. |
| Chemical Hardness (η) | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | Propensity of a species to accept electrons. |
| Fukui Function (f(r)) | Identifies the most reactive sites in a molecule. |
The bond between the 1-naphthalenyl group and the silicon atom is a key feature of the molecule's electronic structure. DFT calculations have been used to determine the bond dissociation energies (BDE) for Si-aryl bonds, which are found to be around 70 kcal mol⁻¹ (293 kJ mol⁻¹), indicating a strong, covalent bond. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.dewikipedia.org For the naphthalenyl-Si bond, NBO analysis can be used to determine the natural atomic charges, the hybridization of the atomic orbitals involved, and the polarization of the C-Si bond. q-chem.com The analysis typically reveals the bond as a σ orbital formed from a hybrid orbital on silicon and a hybrid orbital on the naphthalene C1 carbon.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C-C)Naphthyl | σ(Si-H) | Variable | π → σ Hyperconjugation |
| σ(C-Si) | π(C-C)Naphthyl | Variable | σ → π Hyperconjugation |
Note: E(2) estimates the stabilization energy from the donor-acceptor interaction.
Computational modeling using DFT is essential for elucidating the detailed mechanisms of chemical reactions. rsc.org This involves mapping the potential energy surface to identify reactants, products, intermediates, and, crucially, transition states. rsc.org The transition state is the highest energy point along the reaction coordinate and its structure determines the kinetic feasibility of a reaction pathway. rsc.orgresearchgate.net
For reactions involving organosilanes, such as nucleophilic substitution at the silicon center or rearrangements, DFT can model the complex geometries of the transition states. A well-known example in organosilicon chemistry is the Brook rearrangement, which involves the migration of a silyl group from carbon to oxygen. wikipedia.org The mechanism proceeds through a pentacoordinate silicon transition state, which can be accurately modeled using DFT. wikipedia.orggelest.com By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the most favorable reaction mechanism among several possibilities. rsc.org Frequency calculations are performed to confirm that a calculated structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Structure Reactivity and Structure Property Relationships in Naphthalenylsilane Chemistry
Steric and Electronic Effects of the Naphthyl Group on Silicon Reactivity
The reactivity of the silicon atom in 1-naphthalenylsilanes is profoundly influenced by the steric and electronic contributions of the 1-naphthyl group.
Steric Effects: The 1-naphthyl group is significantly larger and more sterically demanding than phenyl or smaller alkyl groups. This steric hindrance plays a crucial role in nucleophilic substitution reactions at the silicon center. The bulky nature of the naphthyl group can impede the approach of nucleophiles, thereby slowing down reaction rates compared to less hindered silanes. In reactions following an SN2-type mechanism at silicon, the accessibility of the silicon center is a key determinant of the reaction rate. The rigid, planar structure of the naphthalene (B1677914) ring system creates a more defined and less flexible steric barrier around the silicon atom compared to freely rotating alkyl or even phenyl groups. This steric congestion is particularly pronounced in 1-naphthalenylsilanes due to the peri-hydrogen atom at the 8-position of the naphthalene ring, which can further obstruct the backside attack of a nucleophile. Studies on other 1-substituted naphthalene derivatives have shown that this steric strain can be substantial and can influence reaction kinetics and conformational preferences.
Electronic Effects: The 1-naphthyl group influences the electronic environment of the silicon atom through a combination of inductive and resonance effects. As an aromatic system, the naphthyl group is generally considered to be electron-withdrawing via its inductive effect (-I). This effect can make the silicon atom more electrophilic and thus more susceptible to nucleophilic attack.
Influence of Substituents on Enantioselectivity in Chiral Naphthalenylsilanes
The development of chiral organosilanes is of great interest for asymmetric synthesis. In chiral naphthalenylsilanes, where the silicon atom is a stereocenter, the enantioselectivity of their reactions is highly dependent on the nature of the substituents attached to the silicon, including the 1-naphthyl group itself.
The bulky and conformationally rigid nature of the 1-naphthyl group can serve as an effective chiral directing group. In enantioselective reactions, such as hydrosilylation of prochiral ketones or imines, the stereochemical outcome is often dictated by the steric differentiation of the two faces of the approaching substrate by the chiral silane (B1218182). The large steric profile of the 1-naphthyl group can create a highly biased environment around the reactive center, favoring the approach of the substrate from one direction over the other.
Substituents on the naphthalene ring can further refine this stereochemical control. For example, an electron-donating or electron-withdrawing group at a specific position on the naphthyl ring can alter the electronic and steric environment of the chiral pocket. This can influence non-covalent interactions, such as π-π stacking or steric repulsion, between the chiral silane and the substrate in the transition state, thereby enhancing the enantiomeric excess (ee) of the product. While specific studies on the influence of substituents on the enantioselectivity of chiral 1-naphthalenylsilanes are not extensively documented, principles from asymmetric catalysis suggest that even subtle changes in the substituent pattern can have a profound impact on the stereochemical outcome. The use of chiral modifiers, such as 1-(1-naphthyl)ethylamine, in heterogeneous catalysis highlights the importance of the naphthyl group in creating a chiral environment for enantioselective transformations.
Correlating Molecular Structure with Material Performance in Naphthalenylsilane Derivatives
The incorporation of the 1-naphthalenylsilane moiety into larger molecular architectures, such as polymers and functional materials, allows for the development of materials with unique and tunable properties. The performance of these materials is directly linked to the molecular structure of the naphthalenylsilane derivatives.
Thermal Stability: The rigid and aromatic nature of the naphthalene group generally imparts high thermal stability to materials containing this moiety. Polymers incorporating 1-naphthalenylsilane units often exhibit higher decomposition temperatures compared to their alkyl or phenylsilane (B129415) counterparts. The strong Si-C(naphthyl) bond and the inherent stability of the aromatic ring contribute to this enhanced thermal resistance. The thermal stability of polysilanes is known to be influenced by the nature of the organic side chains, and the bulky, high-boiling naphthyl group can reduce the rate of depolymerization and volatile product formation at elevated temperatures. For instance, silicon-containing polymers with naphthalene moieties in their backbone have shown high thermal resistance, with degradation temperatures often exceeding 450 °C.
Optical and Photophysical Properties: The naphthalene chromophore possesses characteristic UV absorption and fluorescence properties. The introduction of a silyl (B83357) group at the 1-position can modify these properties. Silyl substituents are known to cause a bathochromic (red) shift in the absorption maxima of naphthalene derivatives. This is attributed to the electronic interactions between the silicon atom and the π-system of the naphthalene ring. Furthermore, the fluorescence intensity of naphthalene can be enhanced by silyl substitution. These properties can be further tuned by introducing other functional groups on the naphthalene ring, leading to materials with tailored absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices.
The table below summarizes the photophysical properties of some 1-silyl-substituted naphthalene derivatives.
| Compound | Substituents | Absorption Max (λ_abs / nm) | Molar Absorptivity (ε / M⁻¹cm⁻¹) | Emission Max (λ_em / nm) | Fluorescence Quantum Yield (Φ_f) |
| 1-(Trimethylsilyl)naphthalene | - | 282 | 6,300 | 324 | 0.16 |
| 1-Methoxy-4-(trimethylsilyl)naphthalene | 4-OCH₃ | 302 | 5,500 | 340 | 0.25 |
| 1-Cyano-4-(trimethylsilyl)naphthalene | 4-CN | 312 | 7,200 | 355 | 0.08 |
| 1,4-Bis(trimethylsilyl)naphthalene | 4-Si(CH₃)₃ | 292 | 8,100 | 330 | 0.19 |
Data compiled from studies on silyl-substituted naphthalene derivatives in cyclohexane.
Mechanical Properties: The incorporation of bulky and rigid groups like the 1-naphthyl moiety into silicone polymers can significantly influence their mechanical properties. While standard silicones are known for their flexibility and low-temperature performance, the introduction of aromatic groups can increase the stiffness and tensile strength of the material. The rigid naphthalene units can act as reinforcing components within the flexible siloxane backbone, leading to materials with improved mechanical robustness. However, a high loading of such bulky groups might also lead to increased brittleness. The balance between the flexible siloxane chains and the rigid naphthalenylsilane units is crucial for tailoring the desired mechanical performance, from elastomers to more rigid plastics.
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies for Accessing Diverse Naphthalenylsilane Architectures
The development of efficient and selective synthetic methods is paramount to unlocking the full potential of naphthalenylsilanes. Current research is moving beyond classical approaches, such as Grignard reactions, to more advanced strategies that offer greater control over molecular structure and complexity. ontosight.ai
A key area of focus is the use of transition-metal-catalyzed C-H bond activation and functionalization. This strategy allows for the direct modification of the naphthalene (B1677914) core, enabling the synthesis of highly substituted and complex naphthalenylsilane architectures. For instance, rhodium-catalyzed, phosphine-directed C-H arylation has been used to create complex polyarylated structures. researchgate.net Similarly, ruthenium catalysts have been employed for annulation reactions between 1-naphthylsilanes and alkynes, demonstrating a powerful method for building fused ring systems. researchgate.netbohrium.com
Another significant direction is the development of methods for creating chiral, silicon-stereogenic naphthalenylsilanes. These molecules, where the silicon atom is a stereocenter, are of high value in asymmetric synthesis and materials science. sustech.edu.cn Recent breakthroughs include tandem, highly enantioselective C-H silylation/alkene hydrosilylation reactions that can construct architecturally complex, tetra-substituted silicon-stereogenic silanes in a single step. sustech.edu.cn The stereospecific synthesis of optically active silylboranes, which can be converted into chiral hydrosilanes, represents another innovative approach to accessing these valuable compounds. chemrxiv.org
| Synthetic Method | Catalyst/Reagent | Product Type | Significance |
| Grignard Reaction | 1-Naphthalenylmagnesium bromide + Trimethylchlorosilane | Trimethyl-1-naphthalenylsilane | Classic, foundational synthesis. ontosight.ai |
| Ruthenium-Catalyzed Annulation | Ruthenium complex | Silaphenalenes | Construction of complex fused-ring systems. researchgate.netbohrium.com |
| Rhodium-Catalyzed C-H Arylation | Rhodium precatalysts | Polyarylated phosphine (B1218219) ligands | Access to complex, functionalized architectures. researchgate.net |
| Tandem C-H Silylation/Hydrosilylation | Chiral catalysts | Silicon-stereogenic dihydrobenzosiloles | Single-step synthesis of complex chiral silanes. sustech.edu.cn |
| Stereospecific Silylborane Conversion | Platinum catalyst, then quenching | Chiral hydrosilanes | Access to optically active silicon-stereogenic silanes. chemrxiv.org |
Exploration of New Catalytic Transformations
Naphthalenylsilanes are not only targets of synthesis but are also becoming crucial components in new catalytic transformations. Their distinct electronic and steric profiles make them effective reagents or ligands in a variety of catalytic cycles.
In the realm of asymmetric synthesis, (1-Naphthyl)phenylsilane has been identified as a highly effective reducing agent in rhodium- and iridium-catalyzed asymmetric hydrosilylations of ketones, yielding chiral alcohols with high enantioselectivity. acs.org The steric bulk of the naphthyl group plays a crucial role in achieving this high level of stereocontrol. Furthermore, rhodium(I) catalysts paired with chiral diene ligands have enabled the asymmetric Si-H insertion of carbenoids into silanes like dimethyl(1-naphthalenyl)silane, producing valuable chiral α-silyl esters and phosphonates with excellent enantioselectivity. acs.org
Ruthenium-catalyzed cycloaddition reactions between 1-naphthylsilanes and internal alkynes have been developed to synthesize silaphenalenes, a class of silicon-containing polycyclic aromatic compounds with interesting electronic properties. bohrium.comchemrxiv.org This transformation proceeds through the cleavage of a C-H bond, highlighting the utility of naphthalenylsilanes in C-H functionalization catalysis. chemrxiv.org The broader field of organosilicon catalysis continues to expand, with ongoing research into the use of organosilanes as catalysts themselves or as key activators and intermediates in polymerization, reduction, and isomerization reactions. google.comresearchgate.net
| Catalytic Transformation | Catalyst System | Role of Naphthalenylsilane | Outcome |
| Asymmetric Hydrosilylation | Rhodium or Iridium complexes | Hydrosilylating agent (e.g., (1-Naphthyl)phenylsilane) | High yield and enantioselectivity in ketone reduction. acs.org |
| Asymmetric Si-H Insertion | Rhodium(I) / Chiral Diene Ligand | Substrate (e.g., Dimethyl(1-naphthalenyl)silane) | Efficient synthesis of chiral α-silyl esters and phosphonates. acs.org |
| Cycloaddition/Annulation | Ruthenium complexes | Reactant with alkynes | Synthesis of silaphenalenes via C-H activation. bohrium.comchemrxiv.org |
| Polymerization | Chromium oxide | Catalyst adjuvant | Modification of catalyst performance. google.com |
Development of Advanced Naphthalenylsilane-Based Functional Materials
The unique properties of the 1-naphthalenyl group—its rigidity, aromaticity, and photophysical characteristics—make naphthalenylsilanes attractive building blocks for advanced functional materials.
One of the most promising areas is in organic electronics. Trimethyl-1-naphthalenylsilane is considered a valuable precursor for introducing naphthalene units into molecules intended for use in Organic Light-Emitting Diodes (OLEDs). ontosight.ai The naphthalene moiety can enhance thermal stability and tune the electronic properties of the final material. In a related application, 1-naphthyltrimethoxysilane (B100062) is utilized in the formulation of high refractive index coatings, which are important for optical devices and lenses. gelest.com
The incorporation of naphthalenylsilane units into polymers is another active area of research. These units can be used to create silane-modified polymers with enhanced thermal stability, altered mechanical properties, or specific optical characteristics. evitachem.com For example, polysiloxanes containing naphthalenyl groups are being explored for specialized applications, including as components in dental polymerizable compositions where biocompatibility and precise material properties are critical. google.comgoogle.com The broader field of bio-based and biodegradable polymers also presents opportunities, where functional silanes can act as cross-linkers or compatibilizers to create sustainable composite materials with tailored properties. nih.govkuraray.com
Interdisciplinary Research at the Interface of Organosilicon Chemistry and Other Fields
The future of 1-naphthalenylsilane research lies at the intersection of organosilicon chemistry and other scientific disciplines, such as materials science, nanotechnology, and medicinal chemistry. elte.huelsevier.com The ability to precisely engineer molecules containing the Si-C bond is creating new possibilities in these interconnected fields. wikipedia.org
In materials science, the focus is on designing naphthalenylsilane-based molecules for self-assembly into ordered nanostructures. The study of intermolecular interactions in crystalline trimethoxy(1-naphthyl)silane, for instance, provides fundamental insights into how these molecules pack and can guide the design of new crystalline materials with desired electronic or optical properties. d-nb.info The use of silanes in molecular imprinting technology offers a pathway to creating hybrid nanomaterials with tailored recognition sites, potentially for sensors or catalytic applications. mdpi.com
While less explored, the field of bioorganosilicon chemistry presents intriguing possibilities. The introduction of silicon atoms into biologically active molecules can significantly alter their properties, and "sila drugs" are an emerging area of pharmaceutical research. elte.hu The unique combination of a bulky, lipophilic naphthalene group and a silicon atom in naphthalenylsilanes could be leveraged to design new classes of bioactive compounds. sustech.edu.cnelte.hu This interdisciplinary approach, combining synthetic organosilicon chemistry with materials engineering and biological science, is expected to drive the next wave of innovation in the application of naphthalenylsilanes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
